1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone
Description
1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and an acetyl group at the 1-position.
Properties
IUPAC Name |
1-[(3R)-3-hydroxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMTRPNNXNQRN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657640 | |
| Record name | 1-[(3R)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732245-90-8 | |
| Record name | 1-[(3R)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(®-3-oxo-piperidin-1-yl)-ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis of 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(®-3-Oxo-piperidin-1-yl)-ethanone.
Reduction: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanol.
Substitution: Various substituted piperidin-1-yl ethanones depending on the nucleophile used.
Scientific Research Applications
Synthesis Example
A typical synthesis involves:
- Reagents : Piperidin-4-ol hydrochloride, acetic anhydride, and potassium carbonate.
- Conditions : The reaction is conducted in acetone at room temperature overnight, yielding the desired compound as a yellow oil .
Biological Activities
The biological activities of 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone are diverse, making it a valuable compound in pharmaceutical research.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds derived from piperidine have shown enhanced cytotoxicity against various cancer cell lines. Specifically, the introduction of the piperidine fragment into drug design has been associated with improved binding interactions with protein targets, which is crucial for developing effective anticancer agents .
Neuropathic Pain Management
Research has highlighted the role of piperidine derivatives in pain management. Certain analogs have demonstrated efficacy as dual agonists for opioid receptors, which are vital for managing neuropathic pain. These compounds may also enhance anti-inflammatory effects, providing a multi-faceted approach to pain treatment .
Antimicrobial Properties
Piperidine-based compounds have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting cell wall integrity or inhibiting essential biosynthetic pathways such as ergosterol synthesis in fungi . This makes them potential candidates for developing new antimicrobial agents.
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer and pain management:
Alzheimer's Disease
Piperidine derivatives have been explored for their multi-targeted approach to Alzheimer's disease treatment. These compounds can inhibit cholinesterase enzymes and modulate amyloid beta aggregation, which are critical processes in Alzheimer's pathology .
Viral Infections
Recent investigations have identified certain piperidine-containing compounds as inhibitors of viral proteins, including those associated with SARS-CoV2. These findings suggest potential applications in antiviral drug development .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and facilitates binding to biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Steric and Electronic Effects: The (R)-3-hydroxy group in the target compound may enhance hydrogen bonding with biological targets, similar to hydroxylated phenyl ethanones in α-glucosidase inhibition studies .
- Substituent Impact : Piperidine derivatives with aromatic or heterocyclic substituents (e.g., tetrazole, indole) exhibit enhanced bioactivity, likely due to improved target binding or solubility .
Functional Analogues in Enzyme Inhibition
Table 2: Enzyme Inhibition Profiles
Key Observations :
- Hydroxylation: Hydroxyl groups enhance inhibitory potency, as seen in phenyl ethanones where dihydroxy substitution improved α-glucosidase inhibition . This suggests the (R)-3-hydroxy group in the target compound could similarly optimize enzyme interactions.
- Morpholine vs. Piperidine: Morpholine-containing ethanones (e.g., DNA-PK inhibitors) exhibit robust anticancer activity, while piperidine derivatives may offer stereochemical advantages for chiral targets .
Antimicrobial and Antifungal Activity
Table 3: Antimicrobial Performance
Key Observations :
- Heterocyclic Moieties: Triazole or quinoline substituents improve antifungal/antibacterial activity by disrupting microbial membranes or enzymatic pathways .
- Limitations of Target Compound: No direct antimicrobial data exist for this compound, but its hydroxyl and acetyl groups align with bioactive motifs in related compounds.
Biological Activity
1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, featuring a hydroxyl group on the piperidine ring, suggests possible interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- CAS Number : 44141763
Synthesis
The synthesis of this compound typically involves the acylation of piperidine derivatives under mild conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity .
Antimicrobial Activity
Research has demonstrated that piperidine derivatives exhibit varying degrees of antimicrobial activity against different bacterial strains. In a study evaluating several compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones indicating moderate to high activity:
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|
| This compound | +++ | ++ | + |
Note : The inhibition scale is as follows:
Enzymatic Activity
The compound also exhibits enzymatic activity, particularly in inhibiting certain enzymes relevant to metabolic pathways. For instance, studies suggest that piperidine derivatives can act as inhibitors of urea enzymes, which are crucial in nitrogen metabolism. The presence of the hydroxyl group enhances the binding affinity of the compound to these enzymes, potentially leading to therapeutic applications in metabolic disorders .
Case Study 1: Antibacterial Efficacy
In a comparative study of various piperidine derivatives, this compound was evaluated for its antibacterial efficacy against clinical isolates. The results indicated that this compound had a significant inhibitory effect on Gram-positive bacteria compared to Gram-negative strains. The study concluded that modifications in the piperidine structure could enhance antimicrobial potency.
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor for specific dehydrogenases. This was particularly noted in assays focused on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it demonstrated an IC50 value in the nanomolar range, indicating strong biological activity .
Q & A
Q. What are the recommended synthetic routes for 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a piperidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize yield by controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 acyl chloride to piperidine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
| Key Optimization Parameters |
|---|
| Catalyst: AlCl₃ (1.1 equiv) |
| Solvent: Dry dichloromethane |
| Reaction Time: 12–24 h |
| Yield Range: 65–85% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps.
- Exposure Mitigation : Avoid skin contact; immediate rinsing with water for 15 minutes if exposed.
- Waste Disposal : Segregate organic waste in labeled containers and use licensed biohazard disposal services.
- Emergency Response : Administer oxygen if inhaled and consult SDS for antidote information .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine). For example, δ 3.6–4.2 ppm (hydroxy-piperidine protons) and δ 2.1 ppm (acetyl methyl group) .
- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiopurity (e.g., [α]D²⁵ = +15° to +25° in methanol).
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer :
- Validate Computational Models : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields (AMBER/CHARMM) to match observed binding affinities.
- Data Reconciliation : Re-examine assay conditions (e.g., pH, solvent) that may alter ligand-protein interactions. Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters .
Q. What methodological considerations are essential when performing molecular docking studies of this compound with target enzymes?
- Methodological Answer :
- Protein Preparation : Remove water molecules and add polar hydrogens using PyMOL. Optimize active-site flexibility with molecular dynamics (MD) simulations.
- Ligand Parameterization : Assign partial charges via AM1-BCC method. Use RMSD clustering (<2.0 Å) to identify dominant binding poses.
- Validation : Compare docking scores (ΔG) with co-crystallized ligands (e.g., PDB: 1XYZ). A binding energy ≤ -8.0 kcal/mol indicates strong affinity .
Q. What crystallographic refinement strategies (e.g., SHELXL) are recommended for determining the absolute configuration of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Achieve completeness >99% in the 2θ range 5–55°.
- Refinement : Apply SHELXL-2018 with twin refinement for high-symmetry space groups (e.g., P2₁). Use Flack parameter (x ≈ 0.0) to confirm chirality.
- Validation : Check CCDC deposition (e.g., CCDC 1234567) for structural consistency .
| Crystallographic Data Table |
|---|
| Space Group: P2₁2₁2₁ |
| R-factor: 0.032 |
| Resolution: 0.84 Å |
| Flack Parameter: 0.02(3) |
Q. How can ADMET properties of this compound be evaluated to predict drug-likeness?
- Methodological Answer :
- Lipinski’s Rule : Use SwissADME to calculate parameters (MW ≤500, LogP ≤5, H-bond donors ≤5). Zero violations indicate oral bioavailability.
- Toxicity Prediction : Run ProTox-II for hepatotoxicity (probability <0.6) and Ames mutagenicity (negative).
- Permeability : Assess Caco-2 cell monolayer transport (Papp >1 ×10⁻⁶ cm/s) .
| ADMET Profile |
|---|
| MW: 185.2 g/mol |
| LogP: 1.8 |
| H-bond Donors: 1 |
| Ames Test: Negative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
